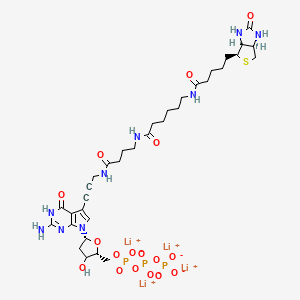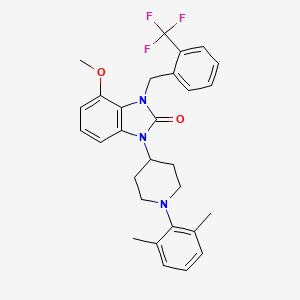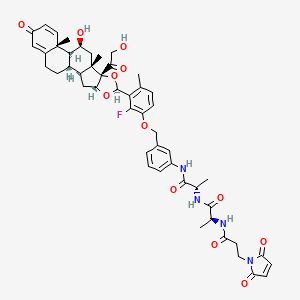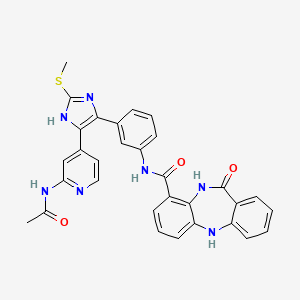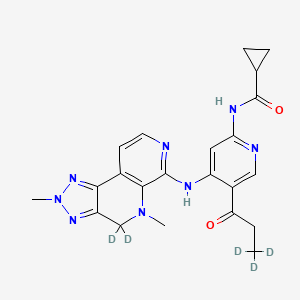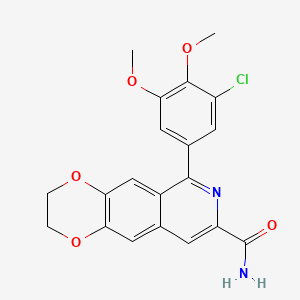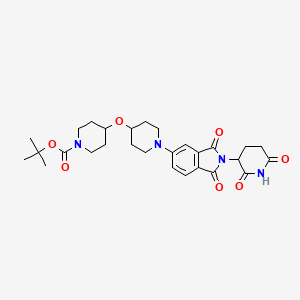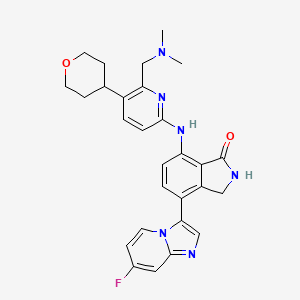
Cyanine7.5 carboxylic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine7.5 carboxylic acid is a near-infrared fluorescent dye commonly used in biomedical research. It is a derivative of Cyanine 7.5 with carboxylic acid functional groups, which allows it to be covalently bound to biological molecules such as antibodies and proteins. This compound is particularly useful for tracking the location and dynamic changes of these molecules in biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine7.5 carboxylic acid can be synthesized through various methods. One common approach involves the reaction of Cyanine 7.5 with carboxylic acid derivatives. The synthesis typically requires specific reaction conditions, including the use of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may involve catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound acid often involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine7.5 carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the conversion of functional groups to a lower oxidation state.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound acid include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Cyanine7.5 carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cell imaging and tracking the movement of biomolecules within cells.
Medicine: Utilized in diagnostic imaging techniques, such as near-infrared fluorescence imaging, to visualize tissues and organs.
Industry: Applied in the development of biosensors and other analytical devices
Mécanisme D'action
The mechanism of action of Cyanine7.5 carboxylic acid involves its ability to emit near-infrared fluorescence when excited by light of a specific wavelength. This property allows it to be used as a fluorescent label for biological molecules. The compound can be covalently bound to antibodies, proteins, and other biomolecules, enabling the tracking of their location and dynamic changes in biological samples. The molecular targets and pathways involved in its action are primarily related to its interaction with these biomolecules .
Comparaison Avec Des Composés Similaires
Cyanine7.5 carboxylic acid is unique among cyanine dyes due to its near-infrared fluorescence and carboxylic acid functional groups. Similar compounds include:
Cyanine3 carboxylic acid: A fluorescent dye with shorter wavelength emission.
Cyanine5 carboxylic acid: Another near-infrared dye but with different spectral properties.
Indocyanine green: A widely used near-infrared dye with similar applications but different chemical structure.
These compounds share similar applications but differ in their spectral properties, making this compound acid particularly useful for specific applications requiring near-infrared fluorescence .
Propriétés
Formule moléculaire |
C45H48N2O2 |
|---|---|
Poids moléculaire |
648.9 g/mol |
Nom IUPAC |
6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoate |
InChI |
InChI=1S/C45H48N2O2/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3 |
Clé InChI |
DIOYUGMHQUIXFB-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)C |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


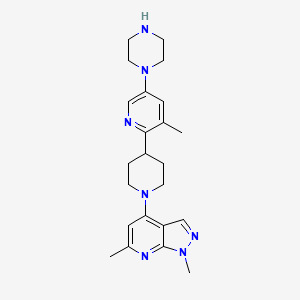

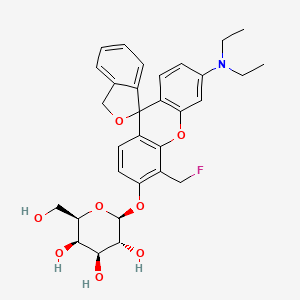
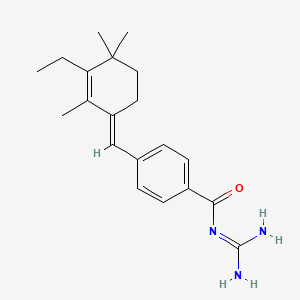

![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
